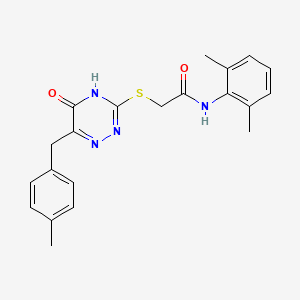

N-(2,6-dimethylphenyl)-2-((6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(2,6-dimethylphenyl)-2-[[6-[(4-methylphenyl)methyl]-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O2S/c1-13-7-9-16(10-8-13)11-17-20(27)23-21(25-24-17)28-12-18(26)22-19-14(2)5-4-6-15(19)3/h4-10H,11-12H2,1-3H3,(H,22,26)(H,23,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKDFDHGKUJQQNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC2=NN=C(NC2=O)SCC(=O)NC3=C(C=CC=C3C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,6-dimethylphenyl)-2-((6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide is a synthetic compound with a complex structure that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- Molecular Formula : CHNOS

- Molecular Weight : 490.58 g/mol

- CAS Number : 692737-11-4

The structure includes a 1,2,4-triazine core which is known for various biological activities such as antimicrobial and anti-inflammatory effects.

Antimicrobial Activity

Research indicates that triazine derivatives exhibit significant antimicrobial properties. In a study comparing various derivatives, compounds with similar structural features to this compound demonstrated broad-spectrum antibacterial activity. For instance:

| Compound | MIC against E. coli (μg/mL) | Activity Type |

|---|---|---|

| Compound A | 0.91 | Antibacterial |

| Compound B | 50 | Antitubercular |

The presence of electron-withdrawing groups on the phenyl ring was found to enhance antibacterial activity significantly .

Antitubercular Activity

The compound's structural analogs have shown promising results against Mycobacterium smegmatis, with some derivatives achieving minimum inhibitory concentrations (MIC) as low as 50 μg/mL. This suggests potential for further development as an antitubercular agent .

Anticonvulsant Activity

In investigations into anticonvulsant properties, related compounds were tested in maximal electroshock tests and demonstrated varying levels of efficacy. Some derivatives increased GABA levels significantly and inhibited GABA transaminase activity, suggesting a mechanism that could be relevant for treating seizure disorders .

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors in microbial and mammalian systems:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or metabolic pathways.

- Receptor Modulation : It might modulate neurotransmitter systems by affecting GABAergic pathways.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of triazine derivatives in various biological assays:

- Antibacterial Studies : A series of compounds were synthesized and evaluated for their antibacterial properties against Staphylococcus aureus and E. coli. The most potent compounds exhibited MIC values significantly lower than standard antibiotics like Ciprofloxacin .

- Antitubercular Evaluation : In vitro studies showed that certain derivatives inhibited the growth of Mycobacterium tuberculosis at concentrations comparable to established treatments like Rifampicin .

- Anticonvulsant Testing : Compounds related to the target structure were tested in animal models for their anticonvulsant effects, showing promise for further development into therapeutic agents .

Scientific Research Applications

The compound exhibits notable biological activities that can be categorized into several key areas:

Antibacterial Activity

Research indicates that derivatives of triazine compounds, including N-(2,6-dimethylphenyl)-2-((6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide, demonstrate significant antibacterial properties. In studies evaluating its efficacy against various bacterial strains such as Escherichia coli and Staphylococcus aureus, the compound showed effective inhibition comparable to standard antibiotics like Ciprofloxacin . The mechanism of action is believed to involve the inhibition of key enzymes responsible for bacterial cell wall synthesis.

Antitumor Activity

The compound has also been studied extensively for its potential antitumor effects. Several investigations have shown that triazine derivatives can induce apoptosis in cancer cells. For instance, compounds with similar structural motifs were reported to inhibit cell proliferation in various cancer cell lines such as HCT-116 and MCF-7 . The mechanisms underlying these effects often include:

- Disruption of Cellular Signaling Pathways : This leads to programmed cell death.

- Intercalation into DNA : Some studies suggest that these compounds can disrupt DNA replication and transcription processes.

A recent study highlighted the compound's ability to induce apoptosis through mitochondrial pathways in breast cancer cell lines .

Study on Antibacterial Activity

In a comparative study involving triazine derivatives, this compound was tested against Mycobacterium smegmatis. The results indicated a minimum inhibitory concentration (MIC) that was comparable to established antibiotics.

Study on Antitumor Efficacy

Another investigation focused on the antitumor potential of triazine-based compounds revealed significant cytotoxicity against breast cancer cell lines. The study demonstrated that the compound induced apoptosis and inhibited cell proliferation through mitochondrial pathways .

Preparation Methods

Preparation of 2-Chloro-N-(2,6-Dimethylphenyl)Acetamide

This intermediate is synthesized via chloroacetylation of 2,6-dimethylaniline. Representative protocols include:

Method A

- Reactants : 2,6-Dimethylaniline (1.0 eq), chloroacetyl chloride (1.1 eq)

- Solvent : Dichloromethane (DCM)

- Conditions : 0–5°C, 2 h, under nitrogen

- Workup : Neutralization with NaHCO₃, extraction with DCM, evaporation

- Yield : 85–90%

Method B

Synthesis of 6-(4-Methylbenzyl)-5-Oxo-4,5-Dihydro-1,2,4-Triazin-3-Thiol

The triazinone-thiol component is constructed via cyclocondensation:

Formation of Hydrazinecarbothioamide :

Cyclization :

Thioether Bond Formation: Core Reaction

Nucleophilic Substitution Mechanism

The chloride in 2-chloro-N-(2,6-dimethylphenyl)acetamide is displaced by the triazinone-thiolate anion. Key parameters include:

Procedure :

- Dissolve 2-chloro-N-(2,6-dimethylphenyl)acetamide (1.0 eq) and triazinone-thiol (1.05 eq) in DMF.

- Add K₂CO₃ (2.5 eq) and heat at 90°C for 10 h.

- Cool, dilute with ice water, and extract with ethyl acetate.

- Purify via silica gel chromatography (hexane:EtOAc = 3:1).

Yield : 68–72%.

Alternative Synthetic Routes

One-Pot Sequential Synthesis

To streamline the process, a one-pot method combines intermediate synthesis and coupling:

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) shortens reaction time but requires specialized equipment.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Validation

- ¹H NMR (400 MHz, CDCl₃): δ 2.23 (s, 6H, CH₃), 3.21 (s, 2H, CH₂S), 7.08–7.26 (m, aromatic H).

- HRMS : m/z 394.5 [M+H]⁺ (calc. 394.5).

Challenges and Optimization

Competing Side Reactions

Yield Enhancement Strategies

- Excess Thiol : Using 1.2 eq of triazinone-thiol improves conversion.

- Anhydrous Conditions : Molecular sieves (4Å) suppress hydrolysis.

Industrial-Scale Adaptations

Continuous Flow Synthesis

- Microreactors : Enable precise temperature control and higher throughput.

Q & A

Q. What are the recommended synthetic routes for N-(2,6-dimethylphenyl)-2-((6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide?

Synthesis typically involves coupling a triazinone derivative with a substituted thioacetamide. For example:

- Step 1 : React 6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-thiol with 2-chloro-N-(2,6-dimethylphenyl)acetamide under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C).

- Step 2 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient). Monitor reaction progress using TLC and confirm purity via HPLC (>95%) .

Q. How can the structure of this compound be validated experimentally?

- X-ray crystallography : Use SHELXL for refinement of single-crystal data to resolve bond lengths, angles, and stereochemistry .

- Spectroscopy : Assign peaks via ¹H/¹³C NMR (e.g., δ ~2.3 ppm for methyl groups on phenyl rings, δ ~170 ppm for carbonyl carbons). Compare experimental and theoretical IR spectra for functional group validation .

Q. What safety protocols are critical during handling?

- PPE : Wear nitrile gloves, lab coat, and goggles. Use a fume hood for weighing and reactions.

- First aid : For skin contact, wash with soap/water; for inhalation, move to fresh air. Consult SDS for toxicity data (e.g., acute oral LD₅₀ in rodents) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s bioactivity?

Q. What experimental strategies resolve contradictions in stability data (e.g., pH-dependent degradation)?

- Design : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring.

- Analysis : Use Arrhenius equation to extrapolate shelf life. Identify degradation products via LC-MS and propose degradation pathways (e.g., hydrolysis of the acetamide group) .

Q. How can structure-activity relationships (SAR) be optimized for target selectivity?

Q. What crystallographic challenges arise during refinement, and how are they addressed?

- Issue : Poor diffraction quality due to crystal twinning or disorder.

- Solution : Use SHELXD for initial phase determination and SHELXL for refinement with TWIN/BASF commands. Validate with R-factor convergence (<5%) and residual electron density maps .

Methodological Tables

Q. Table 1. Key Synthetic Intermediates

| Intermediate | Role | Purity (HPLC) | Reference |

|---|---|---|---|

| 6-(4-Methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-thiol | Core scaffold | ≥98% | |

| 2-Chloro-N-(2,6-dimethylphenyl)acetamide | Thioether precursor | ≥95% |

Q. Table 2. Stability Study Conditions

| Parameter | Condition | Duration | Analytical Method |

|---|---|---|---|

| Thermal | 40°C | 6 months | HPLC (peak area %) |

| Photolytic | 1.2 million lux-hours | 10 days | LC-MS |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.